molecular formula C24H17Cl2N3O2 B13959616 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 53151-01-2

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B13959616
CAS No.: 53151-01-2
M. Wt: 450.3 g/mol
InChI Key: QBXIINPDMOXVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound belongs to the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The specific structure of this compound includes chlorinated phenyl groups and a hydroxynaphthalene carboxamide moiety, contributing to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-chloro-2-methylaniline, where the amine group is converted into a diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide in an alkaline medium, usually sodium hydroxide (NaOH), to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Na2S2O4 in aqueous solution or H2 with a palladium catalyst.

    Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various metal ions.

    Biology: Employed in histological staining to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its light-absorbing properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide primarily involves its interaction with light and biological molecules:

    Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells.

    Molecular Targets: The azo group and hydroxynaphthalene moiety interact with cellular proteins and DNA, disrupting their normal function and leading to cell death.

    Pathways Involved: The generation of ROS activates apoptotic pathways, leading to programmed cell death.

Comparison with Similar Compounds

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide can be compared with other azo dyes such as:

    Methyl Orange: A simpler azo dye used as a pH indicator.

    Congo Red: An azo dye used in histology for staining amyloid proteins.

    Sudan III: A lipid-soluble dye used for staining triglycerides in biological samples.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in scientific research and industry.

Properties

CAS No.

53151-01-2

Molecular Formula

C24H17Cl2N3O2

Molecular Weight

450.3 g/mol

IUPAC Name

4-[(4-chloro-2-methylphenyl)diazenyl]-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C24H17Cl2N3O2/c1-14-11-17(26)9-10-21(14)28-29-22-19-8-3-2-5-15(19)12-20(23(22)30)24(31)27-18-7-4-6-16(25)13-18/h2-13,30H,1H3,(H,27,31)

InChI Key

QBXIINPDMOXVKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.